molecular formula C16H14O4 B081520 (S)-2,3-Dihydro-5,7-dihydroxy-6-methyl-2-phenyl-4-benzopyrone CAS No. 11023-71-5

(S)-2,3-Dihydro-5,7-dihydroxy-6-methyl-2-phenyl-4-benzopyrone

Cat. No.: B081520
CAS No.: 11023-71-5
M. Wt: 270.28 g/mol
InChI Key: INBPQAJYHSJVRY-ZDUSSCGKSA-N
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Description

(S)-2,3-Dihydro-5,7-dihydroxy-6-methyl-2-phenyl-4-benzopyrone is a naturally occurring flavonoid compound. Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties. This particular compound is notable for its potential therapeutic benefits, including anti-inflammatory, antioxidant, and anticancer activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2,3-Dihydro-5,7-dihydroxy-6-methyl-2-phenyl-4-benzopyrone typically involves several steps:

    Starting Materials: The synthesis begins with readily available starting materials such as phenylacetic acid and resorcinol.

    Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a catalyst, such as sulfuric acid, to form the intermediate compound.

    Cyclization: The intermediate compound is then cyclized under acidic conditions to form the benzopyrone ring structure.

    Hydroxylation: Finally, hydroxylation reactions are carried out to introduce the hydroxyl groups at the 5 and 7 positions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

(S)-2,3-Dihydro-5,7-dihydroxy-6-methyl-2-phenyl-4-benzopyrone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many biological processes.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzopyrone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Friedel-Crafts acylation and alkylation reactions are common, using reagents like aluminum chloride as a catalyst.

Major Products

The major products formed from these reactions include various hydroxylated and methoxylated derivatives, which can have different biological activities.

Scientific Research Applications

(S)-2,3-Dihydro-5,7-dihydroxy-6-methyl-2-phenyl-4-benzopyrone has a wide range of scientific research applications:

    Chemistry: It is used as a model compound in the study of flavonoid chemistry and synthesis.

    Biology: Researchers study its effects on cellular processes, including its role in modulating enzyme activity and gene expression.

    Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.

    Industry: It is used in the development of natural antioxidants for food preservation and cosmetics.

Mechanism of Action

The mechanism of action of (S)-2,3-Dihydro-5,7-dihydroxy-6-methyl-2-phenyl-4-benzopyrone involves several molecular targets and pathways:

    Antioxidant Activity: The compound scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.

    Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase.

    Anticancer Properties: The compound induces apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins.

Comparison with Similar Compounds

Similar Compounds

    Quercetin: Another flavonoid with similar antioxidant and anti-inflammatory properties.

    Kaempferol: Known for its anticancer activities, similar to (S)-2,3-Dihydro-5,7-dihydroxy-6-methyl-2-phenyl-4-benzopyrone.

    Luteolin: Shares anti-inflammatory and antioxidant properties.

Uniqueness

This compound is unique due to its specific hydroxylation pattern and the presence of a methyl group, which can influence its biological activity and pharmacokinetics.

Properties

CAS No.

11023-71-5

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

(2S)-5,7-dihydroxy-6-methyl-2-phenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C16H14O4/c1-9-11(17)7-14-15(16(9)19)12(18)8-13(20-14)10-5-3-2-4-6-10/h2-7,13,17,19H,8H2,1H3/t13-/m0/s1

InChI Key

INBPQAJYHSJVRY-ZDUSSCGKSA-N

Isomeric SMILES

CC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC=CC=C3)O

SMILES

CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=CC=C3)O

Canonical SMILES

CC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC=CC=C3)O

11023-71-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-2,3-Dihydro-5,7-dihydroxy-6-methyl-2-phenyl-4-benzopyrone
Reactant of Route 5
(S)-2,3-Dihydro-5,7-dihydroxy-6-methyl-2-phenyl-4-benzopyrone
Reactant of Route 6
(S)-2,3-Dihydro-5,7-dihydroxy-6-methyl-2-phenyl-4-benzopyrone

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